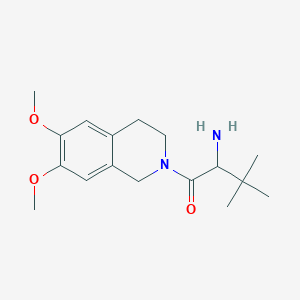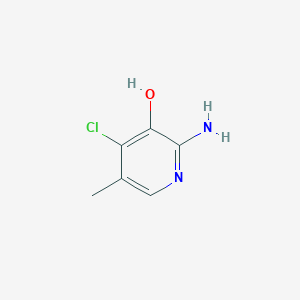
2-Amino-4-chloro-5-methylpyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-chloro-5-methylpyridin-3-ol is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of an amino group at the second position, a chlorine atom at the fourth position, a methyl group at the fifth position, and a hydroxyl group at the third position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-5-methylpyridin-3-ol can be achieved through several methods. One common approach involves the chlorination of 2-Amino-5-methylpyridin-3-ol using reagents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) under controlled conditions . Another method includes the reduction of 2-Chloro-4-methyl-3-nitropyridine using catalysts like rhodium on carbon (Rh/C) or tin(IV) chloride (SnCl4) in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes them suitable for commercial production .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-chloro-5-methylpyridin-3-ol undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Rhodium on carbon, tin(IV) chloride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation Products: Pyridine N-oxides.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Amino-4-chloro-5-methylpyridin-3-ol has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-chloro-5-methylpyridin-3-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The chlorine and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-3-amino-4-methylpyridine: Similar structure but lacks the hydroxyl group at the third position.
2-Amino-5-chloropyridine: Lacks the methyl group at the fifth position.
4-Amino-5-methylpyridin-2-ol: Similar structure but the positions of the amino and hydroxyl groups are different.
Uniqueness
2-Amino-4-chloro-5-methylpyridin-3-ol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both amino and hydroxyl groups in the pyridine ring enhances its potential for forming hydrogen bonds, making it a valuable intermediate in medicinal chemistry .
Propiedades
Número CAS |
1003710-69-7 |
|---|---|
Fórmula molecular |
C6H7ClN2O |
Peso molecular |
158.58 g/mol |
Nombre IUPAC |
2-amino-4-chloro-5-methylpyridin-3-ol |
InChI |
InChI=1S/C6H7ClN2O/c1-3-2-9-6(8)5(10)4(3)7/h2,10H,1H3,(H2,8,9) |
Clave InChI |
UGGVOCSTKPTBTG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C(=C1Cl)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)quinolin-6-ol](/img/structure/B13878530.png)
![Ethyl 2-[4-acetylsulfanyl-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]piperidin-3-ylidene]acetate](/img/structure/B13878531.png)
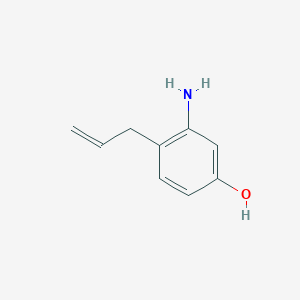
![4-[2-(3,4-Dimethylpiperazin-1-yl)ethyl]aniline](/img/structure/B13878541.png)
![2-[(3-chloro-2H-indazol-5-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide](/img/structure/B13878545.png)
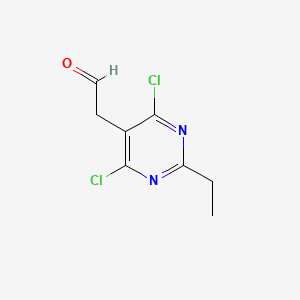
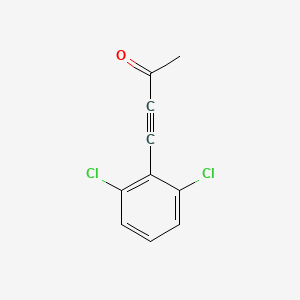
![Tert-butyl 4-chloro-6-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13878563.png)
![3-[4-(7-Chloroquinolin-4-yl)oxyphenyl]-3-ethoxypropanoic acid](/img/structure/B13878564.png)
![2-(4-Bromophenyl)furo[3,2-c]pyridine](/img/structure/B13878567.png)
![5-{3-Chloro-4-[(1-methylethyl)oxy]phenyl}-1,3,4-oxadiazol-2-amine](/img/structure/B13878568.png)
![Thieno[2,3-b]thiopyran-4-one](/img/structure/B13878582.png)

